molecular formula C16H31N3O3S B6976813 N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide

N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide

Cat. No.: B6976813
M. Wt: 345.5 g/mol
InChI Key: DQDOJVLOKWIHQB-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a cyclohexyl group, and a sulfonyl group

Properties

IUPAC Name

N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3S/c1-4-23(21,22)19-11-5-6-13(12-19)16(20)17-14-7-9-15(10-8-14)18(2)3/h13-15H,4-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDOJVLOKWIHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2CCC(CC2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclohexyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. For example, the cyclohexyl group can be introduced through a Grignard reaction, while the piperidine ring can be synthesized using a Mannich reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving amine and sulfonyl groups.

    Industry: In industrial processes, this compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, such as:

  • N-[4-(dimethylamino)cyclohexyl]-N-ethylglycine
  • N-[4-(dimethylamino)cyclohexyl]-N-methylglycine
  • Various sulfonamide derivatives

Uniqueness

What sets N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar molecules.

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